molecular formula C11H13NO2 B176971 methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate CAS No. 197778-15-7

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Cat. No. B176971
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.

Mechanism Of Action

The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, but it is believed to act on multiple pathways in the body. One proposed mechanism is through the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. Another proposed mechanism is through the inhibition of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the study of its specific properties and potential therapeutic applications. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to fully understand its effects and potential uses.

Future Directions

There are many potential future directions for the study of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas of medicine. Overall, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has shown great promise in scientific research and has the potential to lead to important advancements in the field of medicine.

Synthesis Methods

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of cyclopropane carboxylic acid with phenylmagnesium bromide followed by the addition of a chiral amine. Another method involves the reaction of cyclopropane carboxylic acid with phenylboronic acid, followed by the addition of a chiral amine and subsequent reduction.

Scientific Research Applications

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been studied extensively for its potential therapeutic properties, including its ability to act as a neuroprotective agent. Studies have shown that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

properties

CAS RN

197778-15-7

Product Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1

InChI Key

SSNHIYGBNLNDBQ-GXSJLCMTSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel-

Origin of Product

United States

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